molecular formula C17H20N4O2S B2376708 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034575-75-0

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2376708
CAS RN: 2034575-75-0
M. Wt: 344.43
InChI Key: ZUDYVUKXVIEPNM-UHFFFAOYSA-N
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Description

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at the University of California, San Francisco, and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Characterization

1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a compound that may be involved in the synthesis and chemical characterization of various heterocyclic compounds. Research in this area focuses on the development of new synthetic methods for building-blocks that are crucial for the synthesis of functionalized crown ethers and other complex molecules. For example, Nawrozkij et al. (2014) described a convenient synthesis of building-blocks for pyridine/piperidine-decorated crown ethers, highlighting the importance of such compounds in the development of functional materials (Nawrozkij et al., 2014).

Catalytic and Biological Activities

Compounds similar to this compound may also play a role in catalysis and exhibit biological activities. Research has been conducted on the synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon, which shows the potential for anti-inflammatory activity (Amr et al., 2007). Moreover, compounds with pyrimidine and piperidine moieties have been explored for their antimicrobial activities, as demonstrated by Hossan et al. (2012), who synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities (Hossan et al., 2012).

Molecular Structure and Interaction Studies

The molecular and crystal structures of compounds containing piperidine and pyridine moieties, similar to the compound of interest, have been subjects of study to understand their conformation and molecular interactions. For instance, Kuleshova and Khrustalev (2000) investigated the role of hydrogen bonds in the molecular packing of crystals of hydroxy derivatives of hydropyridine, providing insights into the structural characteristics that influence compound stability and reactivity (Kuleshova & Khrustalev, 2000).

properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13-19-9-6-16(20-13)23-14-3-2-10-21(11-14)17(22)12-24-15-4-7-18-8-5-15/h4-9,14H,2-3,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYVUKXVIEPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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